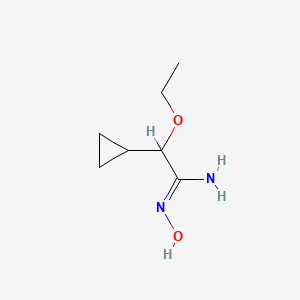![molecular formula C7H13FN2O2 B13284992 1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol](/img/structure/B13284992.png)
1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol is a complex organic compound featuring a pyrrolidine ring, a fluorine atom, and a hydroxyimino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. These methods are designed to meet the demands of pharmaceutical manufacturing, where consistency and scalability are crucial .
Chemical Reactions Analysis
1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the hydroxyimino group to an amine.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to drive the reactions efficiently. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the fluorine atom may enhance binding affinity through electronic effects. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Lacks the fluorine and hydroxyimino groups, resulting in different chemical and biological properties.
Pyrrolidine-2,5-diones:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H13FN2O2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-fluoro-3-[(3E)-3-hydroxyiminopyrrolidin-1-yl]propan-2-ol |
InChI |
InChI=1S/C7H13FN2O2/c8-3-7(11)5-10-2-1-6(4-10)9-12/h7,11-12H,1-5H2/b9-6+ |
InChI Key |
VMLUGZWWCGNYCU-RMKNXTFCSA-N |
Isomeric SMILES |
C\1CN(C/C1=N/O)CC(CF)O |
Canonical SMILES |
C1CN(CC1=NO)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


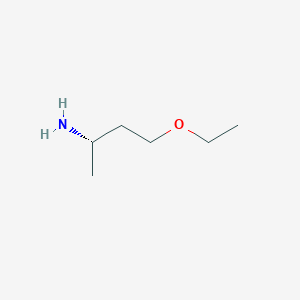
![2-[(Heptan-4-yl)amino]propane-1,3-diol](/img/structure/B13284929.png)
![2-Methoxy-5-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13284939.png)
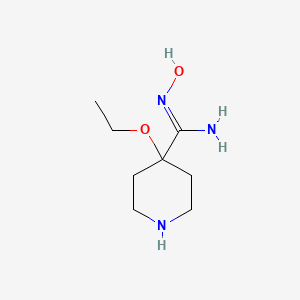
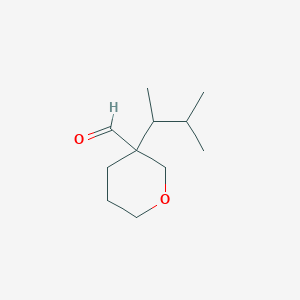
![1-{1,4-Dioxa-7-azaspiro[4.5]decan-7-yl}-3-fluoropropan-2-ol](/img/structure/B13284952.png)
![1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13284957.png)
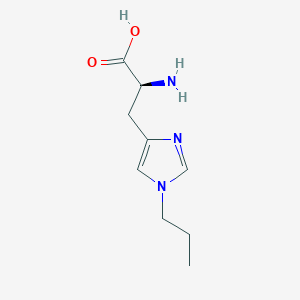
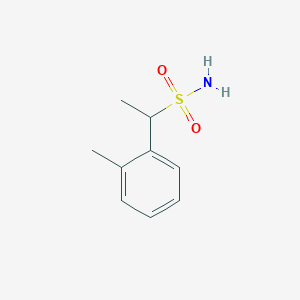
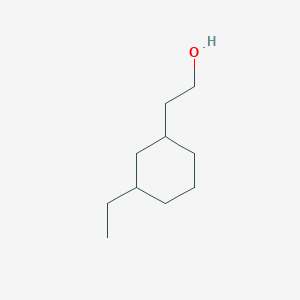

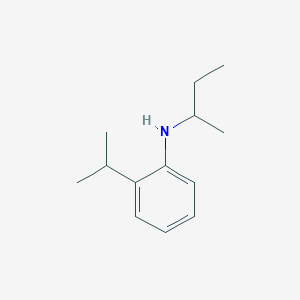
![2-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13284988.png)
